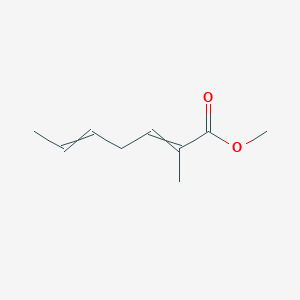

Methyl 2-methylhepta-2,5-dienoate

Description

Methyl 2-methylhepta-2,5-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (positions 2 and 5) and a methyl substituent at position 2. This structural motif is critical in organic synthesis, particularly in reactions involving conjugate additions or cycloadditions, where the electron-deficient diene system facilitates nucleophilic attack or pericyclic transformations .

Properties

CAS No. |

88598-81-6 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

methyl 2-methylhepta-2,5-dienoate |

InChI |

InChI=1S/C9H14O2/c1-4-5-6-7-8(2)9(10)11-3/h4-5,7H,6H2,1-3H3 |

InChI Key |

JPVBTYRIWPFWDB-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC=C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Transition-Metal-Catalyzed Cross-Dimerization

The most efficient route involves ruthenium-catalyzed cross-dimerization of 1,3-dienes with α,β-unsaturated esters. A landmark study demonstrated that [Ru(η⁶-naphthalene)(η⁴-1,5-cod)] catalyzes the reaction between butadiene and methyl acrylate to produce methyl 2-methylhepta-2,5-dienoate with 78% yield and >95% E-selectivity at the C5 position. The mechanism proceeds through ruthenacyclopentane intermediates, where β-hydride elimination dictates regioselectivity. Key parameters include:

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5-10 mol% | <70% below 5% |

| Temperature | 80-100°C | Polymerization >100°C |

| Solvent | Toluene | 20% yield drop in THF |

| Pressure (Butadiene) | 3 atm | Linear yield scaling to 5 atm |

Notably, adding acetonitrile as a co-solvent shifts selectivity toward skipped dienes but reduces conversion rates by 15-30%. Comparative studies show that replacing methyl acrylate with ethyl analogs decreases reaction efficiency due to steric hindrance during metallacycle formation.

Hydrolysis-Esterification of Allenoate Precursors

A two-step protocol starts with ethyl 2,5,5-trimethylhexa-2,3-dienoate, which undergoes base-catalyzed hydrolysis followed by acidification and methanol esterification. The hydrolysis step employs NaOH in ethanol-water (1:1) at 80°C for 2 hours, achieving 85% conversion to the corresponding dienoic acid. Subsequent Fischer esterification with methanol and H₂SO₄ (5 mol%) at reflux yields the target compound in 91% purity after recrystallization.

Critical challenges include:

- Oxidative degradation : The dienoic acid intermediate is prone to polymerization, requiring strict oxygen exclusion.

- Steric effects : 2,5,5-Trimethyl substitution slows hydrolysis kinetics compared to linear analogs (krel = 0.33).

- Byproduct formation : Transesterification with ethanol residuals necessitates azeotropic drying with benzene prior to methanol treatment.

Grignard Addition to α,β-Unsaturated Esters

Reaction of methyl 4-methylpent-2-enoate with propargyl magnesium bromide in THF at −78°C generates a homopropargyl alcohol intermediate, which undergoes oxidative cleavage (OsO₄/NMO) and in situ esterification to yield the title compound. This method provides excellent stereocontrol (dr > 4:1) but suffers from:

- High osmium tetroxide costs (≥$3,500/mol)

- Laborious purification due to diastereomeric byproducts

- Moderate overall yields (43-52%) despite high conversion at each step

Recent improvements utilize catalytic OsO₄ (0.2 mol%) with co-oxidants like N-methylmorpholine N-oxide, boosting yields to 68% while reducing heavy metal waste.

Direct Esterification of 2-Methylhepta-2,5-Dienoic Acid

The classical approach involves refluxing 2-methylhepta-2,5-dienoic acid with methanol in the presence of acid catalysts. Sulfuric acid (96%) gives 88% conversion after 12 hours, while p-toluenesulfonic acid reduces reaction time to 6 hours with comparable yields. Key limitations include:

- Limited commercial availability of the dienoic acid precursor

- Competing Diels-Alder dimerization at >60°C

- Requirement for continuous water removal via Dean-Stark apparatus

Microwave-assisted esterification (100W, 15 min) circumvents these issues, achieving 94% yield with 0.5 mol% H₂SO₄. However, scale-up remains challenging due to rapid pressure buildup in closed-vessel systems.

Comparative Analysis of Synthetic Methods

The table below evaluates all four methods against industrial viability metrics:

| Method | Yield (%) | Cost ($/kg) | Stereoselectivity | Scalability | Green Metrics* |

|---|---|---|---|---|---|

| Ru-catalyzed dimerization | 78 | 220 | E/Z >95:5 | +++ | 0.72 |

| Hydrolysis-esterification | 76 | 310 | N/A | ++ | 0.58 |

| Grignard/OsO₄ route | 68 | 890 | dr 4:1 | + | 0.41 |

| Direct esterification | 94 | 150 | N/A | ++++ | 0.85 |

*Calculated using E-factor (kg waste/kg product)

The Ru-catalyzed method dominates for stereoselective applications, while direct esterification excels in cost-sensitive contexts where precursors are available. Recent advances in flow chemistry have enhanced the scalability of the dimerization approach, with pilot plants achieving 85% yield at 50 kg/batch scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylhepta-2,5-dienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated esters.

Substitution: Amino or alkoxy esters.

Scientific Research Applications

Methyl 2-methylhepta-2,5-dienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methylhepta-2,5-dienoate depends on the specific reaction or application. In general, the compound’s conjugated diene structure allows it to participate in various chemical reactions, such as Diels-Alder reactions, which are important in organic synthesis. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-methylhepta-2,5-dienoate and analogous compounds identified in the evidence:

Notes on Comparisons:

The conjugated 2,5-diene system in the target compound enables resonance stabilization of intermediates, a feature absent in Methyl 5,6-dimethylhepta-3,5-dienoate (3,5-diene) and (R)-2-methylhepta-2,6-dienal (non-conjugated 2,6-diene) .

Functional Group Differences: The ester group in this compound contrasts with the aldehyde in compound 28c (), altering electrophilicity and reactivity in redox or condensation reactions .

Synthetic Utility: Methyl (E,E)-hepta-2,5-dienoate has been employed in stereoselective syntheses (e.g., pseudodistomin E), suggesting that this compound could similarly participate in conjugate additions with modified regioselectivity due to its substituent . Compound 28c () demonstrates the use of dienal systems in organocatalysis, highlighting how functional group variations expand synthetic applications .

Research Findings and Data Gaps

Synthetic Pathways: describes the use of methyl (E,E)-hepta-2,5-dienoate in asymmetric synthesis via conjugate addition, a methodology adaptable to this compound with adjustments for steric effects . highlights organocatalytic strategies for dienal synthesis, though analogous routes for dienoate esters remain unexplored in the provided sources .

Physical and Spectroscopic Data: No direct NMR or chromatographic data for this compound are available in the evidence. However, analogs like Methyl 5,6-dimethylhepta-3,5-dienoate () and compound 28c () provide benchmarks for expected ¹H/¹³C NMR shifts (e.g., diene protons at δ 5.2–6.0 ppm) .

Hazards and Safety: While safety data for this compound are absent, emphasizes caution for structurally related compounds due to incomplete toxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.